molecular formula C14H19N3O3S2 B216502 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide

Cat. No. B216502
M. Wt: 341.5 g/mol
InChI Key: FNHCXWXCBVTFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide, commonly known as DMXAA, is a small molecule antitumor agent that has been extensively studied for its potential use in cancer treatment. It was first discovered in the early 1990s and has since been the subject of numerous scientific investigations.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to stimulate the production of cytokines, which are signaling molecules that activate immune cells. This immune activation leads to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). These cytokines are involved in the immune response and play a role in the anti-tumor effects of DMXAA.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for laboratory experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been extensively studied, so there is a large body of literature on its properties and potential uses. However, there are also some limitations to using DMXAA in laboratory experiments. It is a potent cytotoxic agent, so it must be handled with care. In addition, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on DMXAA. One area of interest is the development of more potent and selective analogs of DMXAA. Another area of interest is the investigation of the immune response to DMXAA and its potential role in the anti-tumor effects of the drug. Finally, there is interest in exploring the potential use of DMXAA in combination with other cancer treatments, such as immunotherapy and targeted therapy.

Synthesis Methods

DMXAA can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with sodium azide to form 4-methoxybenzenesulfonyl azide. This intermediate is then reacted with 2,2-dimethylpropylamine and thiosemicarbazide to form DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. In addition to its direct anti-tumor effects, DMXAA has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide

Molecular Formula

C14H19N3O3S2

Molecular Weight

341.5 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H19N3O3S2/c1-14(2,3)9-12-15-16-13(21-12)17-22(18,19)11-7-5-10(20-4)6-8-11/h5-8H,9H2,1-4H3,(H,16,17)

InChI Key

FNHCXWXCBVTFMO-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

solubility

31.8 [ug/mL]

Origin of Product

United States

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